4-(2,3-dihydro-1H-inden-2-yl)phenol
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Overview
Description
4-(2,3-dihydro-1H-inden-2-yl)phenol is an organic compound with the molecular formula C15H14O It features a phenol group attached to a 2,3-dihydro-1H-inden-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)phenol typically involves the reaction of 2,3-dihydro-1H-indene with phenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2,3-dihydro-1H-indene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-inden-2-yl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with specific receptors and pathways, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene: A precursor in the synthesis of 4-(2,3-dihydro-1H-inden-2-yl)phenol.
Phenol: Shares the phenol functional group and undergoes similar chemical reactions.
Indole derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to its combination of the indene and phenol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)phenol |
InChI |
InChI=1S/C15H14O/c16-15-7-5-11(6-8-15)14-9-12-3-1-2-4-13(12)10-14/h1-8,14,16H,9-10H2 |
InChI Key |
ASSITNNVHMOMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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